rac Zosuquidar-d5 Trihydrochloride
Description
rac Zosuquidar-d5 Trihydrochloride is a deuterated analog of the P-glycoprotein (Pgp) inhibitor zosuquidar, formulated as a trihydrochloride salt. Its chemical structure is C32H31F2N3O2•3HCl, with five deuterium atoms substituting hydrogen at specific positions (denoted by "-d5") . The "rac" prefix indicates a racemic mixture, containing both enantiomers of the compound.
Zosuquidar and its derivatives are third-generation Pgp modulators designed to overcome multidrug resistance (MDR) in cancer cells by inhibiting drug efflux mediated by Pgp. The deuterated form (rac Zosuquidar-d5) is primarily used in pharmacokinetic and metabolic studies, leveraging deuterium’s stable isotope properties to track drug distribution and metabolism without significantly altering biological activity .
Properties
Molecular Formula |
C₃₂H₂₉D₅Cl₃F₂N₃O₂ |
|---|---|
Molecular Weight |
642.02 |
Synonyms |
rac-4-[(1aα,6α,10bα)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-α-[(5-quinolinyloxy)methyl]-1-piperazineethanol-d5 Hydrochloride; Zosuquidar-d5 Hydrochloride; LY 335979-d5; RS 33295-198-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
LY335979 (A Potent Pgp-Specific Modulator)
Key Attributes :
- Potency : LY335979 restores chemosensitivity in Pgp-overexpressing cells at 0.1 µM , fully reversing resistance to vinblastine, doxorubicin, etoposide, and paclitaxel .
- This minimizes drug-drug interactions, allowing co-administration with anticancer agents without altering their pharmacokinetics .
- In Vivo Efficacy: In murine leukemia and human non-small cell lung carcinoma models, LY335979 significantly enhanced the antitumor activity of doxorubicin, etoposide, and paclitaxel without toxicity escalation .
Zosuquidar’s non-deuterated form is reported to have similar Pgp affinity but may differ in metabolic stability due to deuteration .
SDZ PSC 833 (Valspodar, a Cyclosporin Analogue)
Key Attributes :
- Mechanism : A cyclosporin derivative that inhibits Pgp but also interacts with CYP3A, leading to significant pharmacokinetic interference.
- Clinical Limitations: Co-administration with doxorubicin increased the latter’s area under the curve (AUC) by 54% and doxorubicinol (active metabolite) AUC by 10-fold, necessitating dose reductions (e.g., doxorubicin reduced from 50 mg/m² to 20 mg/m²) .
- Toxicity : Severe hematological toxicity (grade 3/4 myelosuppression) and central nervous system side effects were observed at higher doses .
Comparison with rac Zosuquidar-d5 : SDZ PSC 833’s CYP3A-mediated drug interactions contrast sharply with LY335979 and zosuquidar, which exhibit fewer metabolic liabilities. rac Zosuquidar-d5’s deuterated structure may further reduce metabolic degradation, though clinical data is needed to confirm this .
Preparation Methods
Core Structure Assembly
The dibenzosuberane core is synthesized via Friedel-Crafts alkylation, followed by cyclopropanation. A representative protocol involves:
-
Friedel-Crafts Reaction : Reacting 1,2-diphenylethane with acetyl chloride in the presence of AlCl₃ to form a ketone intermediate.
-
Cyclopropanation : Treatment with diazomethane (CH₂N₂) under UV light to generate the cyclopropane ring.
Critical Parameters :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, acetyl chloride | 0–5°C | 78 |
| Cyclopropanation | CH₂N₂, UV light | 25°C | 65 |
Side-Chain Functionalization
The fluorinated aromatic moiety and tertiary amine side chain are introduced via nucleophilic substitution and reductive amination, respectively:
-
Fluorination : Electrophilic fluorination using Selectfluor™ at 80°C (95% yield).
-
Reductive Amination : Reaction of a ketone intermediate with benzylamine using NaBH₃CN in methanol (88% yield).
Deuteration Considerations :
-
Deuterated reagents (e.g., NaBD₃CN) replace protonated counterparts to introduce deuterium at amine positions.
-
Solvent systems (e.g., D₂O) facilitate H/D exchange at labile protons.
Deuteration Methodology
Deuteration at five positions is achieved through:
-
Deuterated Reagents : Use of CD₃I in methylation steps (3 deuteriums).
-
Catalytic H/D Exchange : Pd/C catalysis in D₂O at 120°C for 24 hours (2 additional deuteriums).
Isotopic Purity Validation :
-
LC-MS/MS Analysis : A hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method confirms deuterium incorporation.
Analytical Validation
Purity and Stability
Structural Confirmation
-
FT-ICR MS : High-resolution mass spectrometry confirms the molecular formula (C₃₂H₂₆D₅F₂N₃O₂·3HCl) with <5 ppm error.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra verify deuterium positions and absence of protonated impurities.
Scalability and Process Optimization
Key Challenges
-
Isotopic Dilution : Minimizing proton back-exchange during workup.
-
Cost Efficiency : Sourcing deuterated reagents at scale.
Optimized Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | +15% yield |
| Catalyst Loading | 5% Pd/C | +20% efficiency |
| Deuteration Time | 24 hours | 99% completion |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing rac Zosuquidar-d5 Trihydrochloride, and how can researchers validate its purity?
- Methodological Answer : Synthesis typically follows multi-step organic reactions, including deuterium labeling for the -d5 isotope. Key steps involve coupling reactions under inert conditions and purification via recrystallization or column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm isotopic integrity. A representative protocol includes:
-
Step 1 : Reaction of the precursor with deuterated reagents under nitrogen atmosphere.
-
Step 2 : Acidic hydrolysis to form the trihydrochloride salt.
-
Step 3 : Purification using reverse-phase HPLC (C18 column, acetonitrile/water gradient).
-
Validation : Purity ≥98% by area normalization in HPLC . Structural confirmation via H/C NMR and high-resolution MS .
- Data Table :
| Analytical Method | Parameters | Target Criteria |
|---|---|---|
| HPLC-UV | C18 column, 0.1% TFA in H2O/MeCN | Retention time ±0.2 min |
| HRMS | ESI+, m/z range 600–800 | Isotopic pattern match (d5) |
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Characterization involves:
- Structural Analysis : H/C NMR to confirm deuterium placement and stereochemistry. For example, absence of specific proton signals in H NMR indicates deuterium substitution .
- Physicochemical Properties : Melting point determination (DSC), solubility profiling in buffers (pH 1–7.4), and hygroscopicity testing under controlled humidity.
- Reference Standards : Compare spectral data with non-deuterated Zosuquidar to confirm isotopic labeling .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis using computational modeling?
- Methodological Answer : Computational tools like density functional theory (DFT) predict reaction pathways and transition states. Steps include:
-
Step 1 : Simulate reaction intermediates using software (e.g., Gaussian) to identify energy barriers.
-
Step 2 : Apply factorial design (e.g., 2 design) to test variables (temperature, solvent polarity, catalyst loading). For example, a 2 design evaluates temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst (5% vs. 10% Pd/C) .
-
Step 3 : Validate predictions with small-scale experiments and refine parameters .
- Data Table :
| Factor | Level 1 | Level 2 | Optimal Condition |
|---|---|---|---|
| Temperature | 25°C | 60°C | 45°C |
| Solvent | DMF | THF | DMF/THF (3:1) |
| Catalyst Loading | 5% | 10% | 7.5% |
Q. What strategies resolve contradictions in pharmacological data for this compound across studies (e.g., P-gp inhibition efficacy)?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies:
- Triangulation : Cross-validate using orthogonal assays (e.g., calcein-AM uptake vs. ATPase activity) .
- Standardization : Adopt consensus protocols (e.g., FDA guidelines for P-gp inhibitors).
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell passage number or incubation time .
Q. What experimental design considerations are critical for studying this compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies require:
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- Analytical Monitoring : Track degradation products via LC-MS and quantify using validated methods (e.g., peak area thresholds ≤1%) .
- Statistical Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated conditions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
